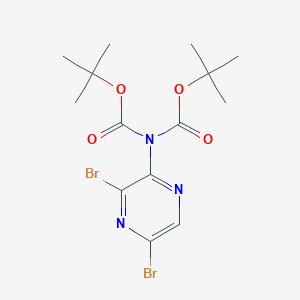

N,N-DI-BOc-2-amino-3,5-dibromopyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-DI-BOc-2-amino-3,5-dibromopyrazine is a chemical compound characterized by the presence of two tert-butoxycarbonyl (BOc) protecting groups attached to the nitrogen atoms of the amino group, and two bromine atoms at the 3 and 5 positions of the pyrazine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DI-BOc-2-amino-3,5-dibromopyrazine typically involves the protection of the amino group of 2-amino-3,5-dibromopyrazine with tert-butoxycarbonyl (BOc) groups. This can be achieved through the reaction of 2-amino-3,5-dibromopyrazine with di-tert-butyl dicarbonate ((BOc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions

N,N-DI-BOc-2-amino-3,5-dibromopyrazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Deprotection Reactions: The BOc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium dicyanocuprate or isothiocyanates.

Deprotection Reactions: Trifluoroacetic acid is commonly used for the removal of BOc groups.

Major Products Formed

Substitution Reactions: Products include substituted pyrazines, such as 2-amino-3,5-bis(p-methoxyphenyl)-1,4-pyrazine.

Deprotection Reactions: The major product is 2-amino-3,5-dibromopyrazine.

科学的研究の応用

Synthesis of Bioactive Compounds

N,N-Di-BOc-2-amino-3,5-dibromopyrazine serves as a versatile building block in the synthesis of various bioactive compounds. Its structure allows for the introduction of diverse functional groups through various chemical reactions. For example, it can be used to synthesize derivatives that exhibit antiviral activity against flaviviruses such as Zika and dengue . The compound's ability to undergo palladium-catalyzed reactions facilitates the creation of complex molecular architectures necessary for drug development .

Protecting Group Strategy

The use of BOC protecting groups is crucial in organic synthesis, particularly for amino compounds. The BOC groups enable selective reactions at other functional sites without interference from the amino group. This property is particularly useful when synthesizing compounds that require multiple steps with sensitive functional groups . The introduction of BOC groups stabilizes intermediates and enhances the overall yield of synthetic pathways.

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents. Research indicates that compounds derived from this pyrazine exhibit significant inhibitory effects on viral replication, particularly against Zika virus protease . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance antiviral potency, making these compounds promising candidates for further development.

Neurodegenerative Disease Research

The compound has also been implicated in research targeting neurodegenerative diseases. Its derivatives are being explored for their ability to penetrate the central nervous system and modulate pathways involved in diseases such as Alzheimer's and Parkinson's disease . The ongoing clinical trials for related compounds suggest a growing interest in their therapeutic potential.

Case Study 1: Synthesis of Antiviral Agents

A study focused on synthesizing a series of 2,5,6-trisubstituted pyrazine compounds derived from this compound demonstrated their effectiveness as allosteric inhibitors of Zika virus protease. Compounds synthesized showed IC50 values as low as 130 nM against viral replication, indicating strong antiviral activity .

Case Study 2: Drug Development for CNS Disorders

Research involving this compound derivatives has led to promising results in developing drugs for neurodegenerative disorders. These compounds have shown the ability to cross the blood-brain barrier and exhibit neuroprotective effects in preclinical models . This highlights their potential application in treating conditions where current therapies are inadequate.

作用機序

The mechanism of action of N,N-DI-BOc-2-amino-3,5-dibromopyrazine is primarily related to its ability to undergo substitution and deprotection reactions. The BOc protecting groups stabilize the amino functionality, allowing for selective reactions at the bromine-substituted positions. Upon deprotection, the free amine can participate in further chemical transformations, making it a versatile intermediate in organic synthesis .

類似化合物との比較

Similar Compounds

2-Amino-3,5-dibromopyrazine: The parent compound without BOc protection.

2-Amino-3,5-dichloropyrazine: A similar compound with chlorine atoms instead of bromine.

N,N-DI-BOc-2-amino-3,5-dichloropyrazine: The chlorinated analogue with BOc protection.

Uniqueness

N,N-DI-BOc-2-amino-3,5-dibromopyrazine is unique due to the presence of both BOc protecting groups and bromine atoms, which provide distinct reactivity and stability compared to its analogues. The BOc groups protect the amino functionality, allowing for selective reactions at the bromine-substituted positions, while the bromine atoms offer opportunities for further functionalization through substitution reactions .

生物活性

N,N-DI-BOc-2-amino-3,5-dibromopyrazine is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article compiles findings from various studies to provide a comprehensive overview of the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrazine derivatives. Its structure includes two tert-butoxycarbonyl (Boc) protecting groups on the amino functional group, which enhances its stability and bioavailability. The presence of dibromine substituents at the 3 and 5 positions plays a crucial role in its biological activity.

Antiviral Activity

Recent research has highlighted the antiviral properties of pyrazine derivatives, including this compound. A notable study focused on a series of 2,5,6-trisubstituted pyrazines as potent allosteric inhibitors of Zika virus protease (ZVpro). Although specific data on this compound's activity against Zika virus is limited, similar compounds have demonstrated significant inhibitory effects with IC50 values as low as 130 nM . This suggests that this compound may exhibit comparable antiviral efficacy.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrazine ring and the substitution pattern significantly influence biological activity. For instance:

| Compound | Substituent | IC50 (μM) | Activity |

|---|---|---|---|

| Compound 47 | Furan group | 0.20 | Potent inhibitor |

| Compound 12 | Aminomethyl | 0.62 | Comparable activity |

| This compound | Dibromo substitution | TBD | Potentially high |

The presence of electron-withdrawing groups like bromine enhances the compound's ability to interact with target enzymes .

Anticancer Activity

Pyrazine derivatives have also been investigated for their anticancer properties. Studies have shown that various pyrazole and pyrazine compounds exhibit cytotoxic effects against different cancer cell lines. For instance, certain derivatives have shown effectiveness against breast cancer cells with IC50 values indicating substantial cytotoxicity . The mechanism often involves inhibition of key signaling pathways or enzymes critical for cancer cell proliferation.

Case Studies

特性

IUPAC Name |

tert-butyl N-(3,5-dibromopyrazin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Br2N3O4/c1-13(2,3)22-11(20)19(12(21)23-14(4,5)6)10-9(16)18-8(15)7-17-10/h7H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQNKMQWGVZTKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=C(N=C1Br)Br)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Br2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。